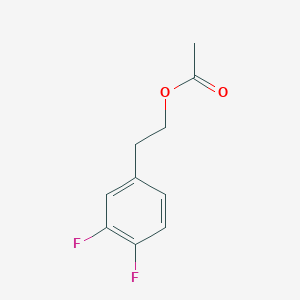

3,4-Difluorophenethyl acetate

Description

Significance of Fluorine in Organic Chemistry and Advanced Materials

Fluorine, the most electronegative element, holds a unique position in chemistry and materials science. numberanalytics.comnumberanalytics.com Its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comtcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest known single covalent bonds, which imparts exceptional thermal stability and resistance to chemical and metabolic degradation in fluorinated compounds. numberanalytics.comchinesechemsoc.org

This strategic introduction of fluorine atoms is a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Fluorination can enhance a drug's effectiveness by improving its metabolic stability, increasing its lipophilicity (which affects how it moves through the body), and enhancing its ability to bind to target receptors. numberanalytics.comchinesechemsoc.org Beyond medicine, fluorinated compounds are critical in the development of advanced materials, including high-performance polymers like Teflon, liquid crystals, and specialized surfactants. numberanalytics.comacs.org Furthermore, the radioisotope fluorine-18 (B77423) (¹⁸F) is integral to Positron Emission Tomography (PET), a key medical imaging technique for diagnosis. chinesechemsoc.org

Overview of Phenethyl Acetate (B1210297) Scaffolds in Synthetic Chemistry

The phenethyl acetate scaffold is a valuable and versatile building block in organic synthesis. Structurally, it is an ester formed from 2-phenylethanol (B73330) and acetic acid. solubilityofthings.com Naturally occurring in various fruits and flowers, it is well-known for its pleasant floral aroma. solubilityofthings.com

In synthetic chemistry, the significance of the phenethyl acetate framework extends far beyond its fragrance. It serves as a fundamental starting material for the construction of more complex molecular architectures. bohrium.com A notable application is in the chemoenzymatic synthesis of complex natural products and their analogues. For instance, research has demonstrated the use of phenethyl acetate as a precursor in the multi-step total synthesis of opioid compounds like (+)-oxycodone and (+)-10-keto-oxycodone. bohrium.comresearchgate.netresearchgate.net Its structural simplicity and the reactivity of its functional groups make it an attractive and practical starting point for creating intricate molecules with potential therapeutic applications.

Rationale for Academic Research on 3,4-Difluorophenethyl Acetate

The academic interest in 3,4-Difluorophenethyl acetate lies at the intersection of fluorine chemistry and scaffold-based synthesis. By introducing two fluorine atoms onto the phenyl ring of the phenethyl acetate scaffold, chemists aim to modulate the molecule's properties in a controlled manner. This specific 3,4-difluoro substitution pattern is a well-established strategy in medicinal chemistry to alter the electronic properties of the aromatic ring, which can influence molecular interactions and metabolic stability.

Research into 3,4-Difluorophenethyl acetate and its parent alcohol, 2-(3,4-difluorophenyl)ethanol, is driven by the goal of creating novel compounds with enhanced or specific functionalities. The 3,4-difluorophenethyl moiety has been incorporated into a variety of molecular structures to explore its effects on biological activity and material properties. Scientific studies have utilized this group in the synthesis of:

Liquid crystalline mixtures , where the unique electronic properties of the fluorinated ring are advantageous. google.com

Potent T-type calcium channel inhibitors , investigated for the treatment of neuropathic pain. nih.govtandfonline.com

Neuronal nitric oxide synthase (nNOS) inhibitors , which are explored for various neurological conditions. escholarship.org

Antiplatelet agents , designed to prevent blood clots. uliege.be

The rationale is to leverage the known benefits of fluorination—such as increased stability and modulated bioactivity—within the context of a proven synthetic scaffold to develop new chemical entities for diverse scientific applications.

Physicochemical Properties of 3,4-Difluorophenethyl Acetate

The fundamental properties of 3,4-Difluorophenethyl acetate are crucial for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | nih.gov |

| Molecular Weight | 200.18 g/mol | nih.gov |

| IUPAC Name | 2-(3,4-difluorophenyl)ethyl acetate | nih.gov |

| CAS Number | 1379040-04-6 | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJCRUVBKJFBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Chemical Transformations Involving 3,4 Difluorophenethyl Acetate

Elucidation of Reaction Mechanisms in Catalytic Fluorination and Arylation

While direct mechanistic studies on the catalytic fluorination and arylation of 3,4-Difluorophenethyl acetate (B1210297) are not extensively documented, valuable insights can be drawn from analogous reactions with structurally similar compounds, such as substituted styrenes and other phenethyl derivatives.

Catalytic C-H fluorination of aromatic compounds often proceeds through pathways involving high-valent metal-fluoride intermediates. For a compound like 3,4-Difluorophenethyl acetate, a plausible mechanism for aromatic C-H fluorination, particularly at positions activated by the difluorophenethyl group, would involve a transition metal catalyst, such as palladium. The catalytic cycle would likely begin with the coordination of the catalyst to the aromatic ring, followed by C-H bond activation to form a cyclometalated intermediate. Subsequent oxidative addition of a fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, would lead to a high-valent metal-fluoride complex. The final step would be reductive elimination, forming the C-F bond and regenerating the active catalyst. The regioselectivity of this fluorination would be influenced by the electronic effects of the difluoro substituents and the directing ability of the phenethyl acetate side chain.

In the context of arylation, the palladium-catalyzed Heck reaction serves as a relevant model for the functionalization of the ethylenic precursor to 3,4-Difluorophenethyl acetate (i.e., 3,4-difluorostyrene). The generally accepted mechanism for the Heck reaction involves the following key steps sctunisie.orgrsc.orgwikipedia.org:

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a palladium(II) intermediate, [Ar-Pd-X].

Olefin Coordination and Insertion: The alkene (in this case, a substituted styrene) coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the arylated alkene product.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination of H-X in the presence of a base, regenerating the palladium(0) catalyst to complete the catalytic cycle.

The presence of electron-withdrawing fluorine atoms on the phenyl ring of a styrene (B11656) derivative can influence the rate and regioselectivity of the Heck reaction. sctunisie.org

Investigation of Ester Formation and Transesterification Mechanisms

The formation of 3,4-Difluorophenethyl acetate is an esterification reaction, typically achieved by reacting 3,4-difluorophenethyl alcohol with acetic acid or its derivative. The most common laboratory and industrial method for this transformation is the Fischer esterification.

The mechanism of Fischer esterification is a well-established, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The process involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol (3,4-difluorophenethyl alcohol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product, 3,4-Difluorophenethyl acetate.

Transesterification is another important reaction, involving the conversion of one ester to another. For 3,4-Difluorophenethyl acetate, this could involve reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism of transesterification is similar to that of esterification. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then expels the original alkoxy group. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific kinetic and thermodynamic data for reactions involving 3,4-Difluorophenethyl acetate are scarce in the public domain, general principles from analogous systems can be applied.

Kinetics: The rate of Fischer esterification is influenced by several factors, including the concentration of reactants and the catalyst, temperature, and steric hindrance around the reactive centers. For the synthesis of phenethyl acetate, kinetic studies have shown that the reaction can be modeled, for instance, by pseudo-first-order kinetics in enzymatic transesterification. acs.orgacs.org In acid-catalyzed esterification, the reaction is typically reversible, and the forward rate is dependent on the concentrations of the alcohol, carboxylic acid, and the acid catalyst.

Thermodynamics: Fischer esterification is a reversible process, and the position of the equilibrium is governed by the relative stabilities of the reactants and products. The equilibrium constant (Keq) for the esterification of phenethyl alcohol with acetic acid is not overwhelmingly large, meaning the reaction does not go to completion under standard conditions. To drive the equilibrium towards the product side and achieve a high yield of the ester, common strategies include using an excess of one of the reactants (usually the less expensive one) or removing one of the products (typically water) as it is formed. masterorganicchemistry.com Thermodynamic data for the parent compound, phenethyl acetate, such as its enthalpy of vaporization, is available and provides a baseline for understanding the energetic properties of its fluorinated analogue. nist.govchemeo.com

| Thermodynamic Parameter | Value for Phenethyl Acetate | Units |

| Enthalpy of Vaporization (ΔvapH°) | 67.4 | kJ/mol |

| Boiling Point (Tboil) | 505.8 - 511.7 | K |

Note: This data is for the non-fluorinated analogue, phenethyl acetate, and is provided for comparative purposes.

Role of Catalysis in Directing Reaction Pathways

Catalysts play a crucial role in the chemical transformations of 3,4-Difluorophenethyl acetate by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often controlling selectivity. mdpi.com

In catalytic C-H functionalization , such as fluorination or arylation, the catalyst is key to achieving regioselectivity. mdpi.com Directing groups on the substrate can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and favoring its activation over others. acs.orgyoutube.com For a molecule like 3,4-Difluorophenethyl acetate, the ester group or the aromatic ring itself can act as a directing group, influencing where functionalization occurs. The choice of catalyst and ligands can fine-tune this directing effect. For instance, palladium catalysts are widely used for C-H arylation due to their ability to undergo oxidative addition and reductive elimination cycles. nih.gov

In esterification and transesterification , the role of the acid or base catalyst is to activate the reactants.

Acid Catalysis: A strong acid protonates the carbonyl oxygen of the carboxylic acid or ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comwikipedia.org

Base Catalysis: A base deprotonates the alcohol to form a more nucleophilic alkoxide, which can then readily attack the carbonyl carbon of the ester in transesterification reactions. wikipedia.org

The choice of catalyst can also influence the reaction conditions. For example, enzymatic catalysis, using lipases, can promote esterification and transesterification under milder conditions and often with high selectivity. rsc.org

Computational and Theoretical Chemistry of 3,4 Difluorophenethyl Acetate

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 3,4-Difluorophenethyl acetate (B1210297). mdpi.com These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and preferred conformations. nih.govresearchgate.net

Conformational analysis of 3,4-Difluorophenethyl acetate reveals multiple low-energy structures arising from the rotation around single bonds. The flexibility of the phenethyl and acetate groups allows the molecule to adopt various spatial arrangements. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Key dihedral angles, such as those around the C-C bond of the ethyl group and the C-O bond of the ester, define the major conformers. The difluoro-substitution pattern on the phenyl ring can also influence the conformational preferences through steric and electronic effects.

The following table summarizes the key dihedral angles and relative energies of the most stable conformers of 3,4-Difluorophenethyl acetate.

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (Ph-C-C-O) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 0.75 |

| C | -60° (gauche) | 60° (gauche) | 1.20 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions involving 3,4-Difluorophenethyl acetate. A common reaction for esters is hydrolysis, which can be modeled to understand its kinetics and thermodynamics. nih.govresearchgate.netacs.orgnih.gov

By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state theory can then be used to calculate the activation energy and predict the reaction rate. For ester hydrolysis, the mechanism can involve the formation of a tetrahedral intermediate. nih.govresearchgate.netacs.orgnih.gov

The calculated geometries of the transition states provide a detailed picture of the bond-breaking and bond-forming processes. The presence of fluorine atoms on the phenyl ring can influence the reaction by altering the electronic properties of the molecule.

Here is a table of calculated activation energies and key geometric parameters of the transition state for the hydrolysis of 3,4-Difluorophenethyl acetate.

| Parameter | Value |

| Activation Energy (kcal/mol) | 22.5 |

| C-O Scissile Bond Length (Å) | 1.85 |

| O-H Forming Bond Length (Å) | 1.50 |

| Imaginary Frequency (cm⁻¹) | -450 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 3,4-Difluorophenethyl acetate, the prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and vibrational frequencies is particularly valuable. nih.govresearchgate.netnih.govchemrxiv.orgsemanticscholar.org

DFT calculations can provide accurate predictions of NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus. nih.govresearchgate.netnih.govchemrxiv.orgsemanticscholar.org For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is a powerful tool for structural elucidation. nih.govresearchgate.netnih.govchemrxiv.orgsemanticscholar.org

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. chem-soc.siresearchgate.netpsu.eduyoutube.commdpi.com These calculations can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. chem-soc.siresearchgate.netpsu.eduyoutube.commdpi.com

The following tables present the predicted NMR chemical shifts and key vibrational frequencies for 3,4-Difluorophenethyl acetate.

Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift |

| ¹H (aromatic) | 7.0 - 7.3 |

| ¹H (CH₂) | 2.9, 4.3 |

| ¹H (CH₃) | 2.0 |

| ¹³C (aromatic) | 115 - 150 |

| ¹³C (C=O) | 170 |

| ¹³C (CH₂) | 35, 65 |

| ¹³C (CH₃) | 21 |

| ¹⁹F | -138, -142 |

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch | 1745 |

| C-F stretch | 1150 - 1250 |

| C-O stretch | 1050 - 1200 |

Analysis of Intermolecular Interactions and Solvent Effects

The behavior of 3,4-Difluorophenethyl acetate in a condensed phase is governed by its intermolecular interactions with surrounding molecules. Computational methods can be used to study these interactions and the effects of different solvents on the molecule's properties. scispace.comdntb.gov.uanih.gov

The interactions of 3,4-Difluorophenethyl acetate with solvent molecules can be modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium. scispace.comdntb.gov.ua These models can predict how the solvent affects the conformational equilibrium, reactivity, and spectroscopic properties of the molecule.

The analysis of intermolecular interactions can also provide insights into the bulk properties of the material, such as its miscibility with different solvents and its potential for self-assembly.

The following table shows the calculated interaction energies of 3,4-Difluorophenethyl acetate with various solvents.

| Solvent | Interaction Energy (kcal/mol) |

| Water | -5.2 |

| Ethanol | -4.5 |

| Acetone | -3.8 |

| Hexane | -1.5 |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3,4 Difluorophenethyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural determination of 3,4-Difluorophenethyl acetate (B1210297), providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 3,4-Difluorophenethyl acetate is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety, and the methyl (-CH₃) group of the acetate portion. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The ethyl chain protons would appear as two triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For 3,4-Difluorophenethyl acetate, unique signals are expected for the carbonyl carbon of the ester, the methyl carbon of the acetate, the two methylene carbons, and the six aromatic carbons. The aromatic carbon signals are split into doublets or triplet of doublets due to coupling with the directly attached fluorine atoms (¹J_CF) and adjacent fluorine atoms (²J_CF, ³J_CF), which is a key diagnostic feature. oregonstate.eduusp.br

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of 3,4-Difluorophenethyl acetate is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. These signals would appear as complex multiplets due to coupling with each other (³J_FF) and with the neighboring aromatic protons (³J_HF and ⁴J_HF). rsc.orgnih.gov

Predicted NMR Data for 3,4-Difluorophenethyl Acetate (Note: The following data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary slightly depending on solvent and concentration.)

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (3H) | 6.9 - 7.2 | m | - |

| -O-CH₂- | 4.2 - 4.4 | t | ~7.0 |

| Ar-CH₂- | 2.9 - 3.1 | t | ~7.0 |

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 170 - 171 | s |

| C-3 (Ar) | 150 - 152 | dd |

| C-4 (Ar) | 148 - 150 | dd |

| C-1 (Ar) | 136 - 138 | dd |

| C-5 (Ar) | 124 - 126 | d |

| C-6 (Ar) | 118 - 120 | d |

| C-2 (Ar) | 117 - 119 | d |

| -O-CH₂- | 64 - 66 | s |

| Ar-CH₂- | 34 - 36 | t (small C-F coupling) |

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F-3 | -138 to -142 | m |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 3,4-Difluorophenethyl acetate (C₁₀H₁₀F₂O₂), the calculated exact mass provides unambiguous confirmation of its molecular formula.

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. In EI-MS, the molecule is ionized, often leading to fragmentation. The study of these fragmentation patterns provides valuable structural information. nih.gov The molecular ion peak [M]⁺• for 3,4-Difluorophenethyl acetate would be observed at m/z 200. Key fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the ester bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to the formation of the 3,4-difluorophenethyl alcohol radical cation at m/z 158.

Benzylic cleavage: A primary fragmentation pathway for phenethyl derivatives is the cleavage of the C-C bond between the two methylene groups. This would generate the highly stable 3,4-difluorobenzyl cation at m/z 127.

McLafferty Rearrangement: A characteristic rearrangement for esters can occur, leading to the loss of an alkene (ethylene, 28 Da) and the formation of a protonated difluorophenylacetic acid fragment.

Formation of the acylium ion: Cleavage can also generate the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the mass spectra of acetate esters. chemguide.co.uk

Interactive Data Table: Predicted HRMS Fragmentation Data

| m/z (Predicted) | Possible Fragment Ion | Formula | Description |

|---|---|---|---|

| 200.0649 | [C₁₀H₁₀F₂O₂]⁺• | C₁₀H₁₀F₂O₂ | Molecular Ion |

| 158.0543 | [C₈H₈F₂O]⁺• | C₈H₈F₂O | Loss of ketene (CH₂=C=O) |

| 142.0594 | [C₈H₈F₂]⁺• | C₈H₈F₂ | Loss of acetic acid (CH₃COOH) |

| 127.0308 | [C₇H₄F₂]⁺ | C₇H₄F₂ | Benzylic cleavage, forming 3,4-difluorobenzyl cation |

Chromatographic Separation Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures and provides high confidence in compound identification by correlating retention time with mass spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS): 3,4-Difluorophenethyl acetate is sufficiently volatile and thermally stable to be analyzed by GC-MS. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) would be suitable for its separation. The retention time is a characteristic property under specific chromatographic conditions (temperature program, carrier gas flow rate, column dimensions). researchgate.net The coupled mass spectrometer would then provide the fragmentation pattern described in the previous section, confirming the identity of the eluting peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of this compound. Reversed-phase chromatography, using a C18 or C8 column, would be the method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid modifier (e.g., formic acid), would be used for elution. vscht.cz LC-MS is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility, and it provides molecular weight information, typically through soft ionization techniques like Electrospray Ionization (ESI), which often shows a prominent protonated molecule [M+H]⁺ or other adducts.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural Elucidation

Vibrational spectroscopy probes the vibrational modes of a molecule and provides a characteristic "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3,4-Difluorophenethyl acetate would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the 1735-1750 cm⁻¹ region. libretexts.org Other key absorptions would include the C-O stretching vibrations of the ester, C-H stretching of the alkyl and aromatic groups, aromatic C=C stretching, and the characteristic C-F stretching bands in the fingerprint region (typically 1100-1300 cm⁻¹). nist.gov An IR spectrum for the related compound 3,4-Difluorophenylacetic acid is available in the NIST WebBook, providing a reference for the aromatic and C-F vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the C-C backbone stretching would be prominent. Raman is particularly useful for studying the skeletal vibrations of the molecule.

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR) |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 3000-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium |

| 1750-1735 | C=O Stretch | Ester | Strong |

| 1610-1590 | C=C Stretch | Aromatic Ring | Medium |

| 1520-1500 | C=C Stretch | Aromatic Ring | Medium |

| 1250-1200 | C-O Stretch | Ester (Acyl-Oxygen) | Strong |

| 1300-1100 | C-F Stretch | Aryl-Fluoride | Strong |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. 3,4-Difluorophenethyl acetate, being a liquid or low-melting solid at ambient temperature, is not amenable to single-crystal X-ray diffraction analysis in its native state.

However, this technique would be highly applicable to solid derivatives of the parent compound. For instance, if the corresponding 3,4-difluorophenethylamine was synthesized and then derivatized to form a crystalline amide or urea, X-ray crystallography could be used to:

Unambiguously confirm the substitution pattern on the aromatic ring.

Determine bond lengths, bond angles, and torsion angles with high precision.

Analyze intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.

While no crystal structures for derivatives of 3,4-Difluorophenethyl acetate are currently available in public databases, the methodology remains a powerful, albeit indirect, tool for confirming the core structure through the analysis of a suitable crystalline analog.

Chemical Reactivity and Transformation Pathways of 3,4 Difluorophenethyl Acetate

Reactions Involving the Acetate (B1210297) Moiety (Hydrolysis, Transesterification, Pyrolysis)

The ester functionality is a key site for reactions, enabling cleavage and modification of the acetate group.

Hydrolysis: The ester linkage in 3,4-difluorophenethyl acetate can be cleaved through hydrolysis to yield 3,4-difluorophenethyl alcohol and acetic acid. This reaction can be catalyzed by either acids or bases. Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.combiofueljournal.com For instance, reacting 3,4-difluorophenethyl acetate with methanol (B129727) would yield methyl acetate and 3,4-difluorophenethyl alcohol. Transesterification is a reversible reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. biofueljournal.com This reaction is a common strategy for modifying the ester group to alter the compound's physical and chemical properties. mdpi.com

Pyrolysis: While specific studies on the pyrolysis of 3,4-difluorophenethyl acetate are not prevalent, the thermal decomposition of related phenethyl acetates suggests potential pathways. mdpi.comrsc.org Pyrolysis of esters can proceed through a concerted mechanism involving a six-membered ring transition state, leading to the formation of an alkene and a carboxylic acid. In the case of 3,4-difluorophenethyl acetate, this would likely produce 3,4-difluorostyrene (B50085) and acetic acid. Another possible pathway in the pyrolysis of phenyl acetates is the formation of a phenol (B47542) and ketene (B1206846). researchgate.net

Table 1: Reactions of the Acetate Moiety

| Reaction | Reagents | Products | Description |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3,4-Difluorophenethyl alcohol, Acetic acid | Cleavage of the ester bond to form an alcohol and a carboxylic acid. |

| Transesterification | R'OH, H⁺ or OH⁻ | 3,4-Difluorophenethyl alcohol, R'O-C(O)CH₃ | Exchange of the alcohol portion of the ester with a different alcohol. mdpi.com |

| Pyrolysis | Heat | 3,4-Difluorostyrene, Acetic acid | Thermal decomposition leading to an alkene and a carboxylic acid. |

Reactions of the Difluorophenyl Group (Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling)

The 3,4-difluorophenyl group is susceptible to reactions that modify the aromatic ring.

Electrophilic Aromatic Substitution (SEAr): The fluorine atoms on the aromatic ring are deactivating groups due to their inductive electron-withdrawing effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. researchgate.netwikipedia.org However, they are also ortho, para-directing because of the ability of their lone pairs to donate electron density through resonance. researchgate.net Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur, with the electrophile adding to the positions ortho or para to the fluorine atoms. masterorganicchemistry.comyoutube.com The directing effects of the two fluorine atoms and the phenethyl acetate group would influence the regioselectivity of the substitution.

Metal-Catalyzed Cross-Coupling: The carbon-fluorine bond, while strong, can participate in certain metal-catalyzed cross-coupling reactions, although this is less common than with heavier halogens. More practically, the aromatic C-H bonds can be activated for cross-coupling reactions. Palladium-, nickel-, or copper-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netmit.edu These reactions typically involve an organometallic reagent and an organic halide or triflate. While 3,4-difluorophenethyl acetate itself is not a halide, derivatization of the aromatic ring (e.g., through bromination) would open up pathways for Suzuki, Stille, Negishi, or Buchwald-Hartwig couplings to introduce a wide variety of substituents. researchgate.netpkusz.edu.cn

Table 2: Reactions of the Difluorophenyl Group

| Reaction | Reagents | Potential Products | Description |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺), Lewis Acid | Substituted 3,4-Difluorophenethyl acetate | Introduction of a substituent onto the aromatic ring. wikipedia.org |

| Metal-Catalyzed Cross-Coupling | Organometallic reagent, Metal catalyst (e.g., Pd, Ni, Cu) | Aryl- or heteroaryl-substituted derivatives | Formation of new C-C or C-heteroatom bonds on the aromatic ring. mit.edu |

Transformations of the Ethylene (B1197577) Bridge (Oxidation, Reduction)

The two-carbon chain linking the phenyl ring and the acetate group can also be a site of chemical modification.

Oxidation: Strong oxidizing agents can potentially cleave the ethylene bridge. For instance, oxidation with potassium permanganate (B83412) or sodium dichromate under harsh conditions could lead to the formation of 3,4-difluorobenzoic acid. Milder oxidation conditions might selectively oxidize one of the benzylic carbons. The oxidation of ethylene to ethylene oxide is a significant industrial process, suggesting that the ethylene bridge could potentially be epoxidized under specific catalytic conditions. digitellinc.com

Reduction: While the ethylene bridge is already saturated, the entire phenethyl group could be subject to hydrogenolysis under certain catalytic hydrogenation conditions, which would cleave the bond between the aromatic ring and the ethyl group, although this is generally a more difficult transformation. More commonly, reduction reactions would target other functional groups in derivatives of 3,4-difluorophenethyl acetate.

Table 3: Transformations of the Ethylene Bridge

| Reaction | Reagents | Potential Products | Description |

|---|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 3,4-Difluorobenzoic acid | Cleavage of the ethylene bridge to form a carboxylic acid. |

Derivatization Reactions for Library Synthesis and Functionalization

The varied reactivity of 3,4-difluorophenethyl acetate makes it a versatile scaffold for the synthesis of compound libraries. By combining the reactions described above, a multitude of derivatives can be generated.

For instance, hydrolysis of the acetate followed by reaction of the resulting alcohol with a variety of carboxylic acids or acyl chlorides can produce a library of different esters. Alternatively, the alcohol can be converted to other functional groups.

The aromatic ring can be functionalized through electrophilic substitution or by introducing a leaving group for cross-coupling reactions, allowing for the introduction of a wide range of substituents at various positions. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties. The synthesis of various dihydropyridine (B1217469) derivatives often involves the use of ammonium (B1175870) acetate, showcasing a pathway for incorporating acetate-derived moieties into more complex heterocyclic structures. jsynthchem.com The creation of such libraries is a key strategy in drug discovery and materials science.

Advanced Applications of 3,4 Difluorophenethyl Acetate in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Fluorinated Organic Molecules

There is no specific information available in scientific literature detailing the use of 3,4-Difluorophenethyl acetate (B1210297) as a distinct building block for the synthesis of complex fluorinated organic molecules. General principles of organic synthesis suggest that the phenethyl group could serve as a structural motif and the acetate as a potential leaving group or protecting group, but specific examples or methodologies involving this compound have not been documented.

Synthesis of Fluorinated Specialty Chemicals with Industrial Relevance

No industrial synthesis routes or applications for fluorinated specialty chemicals that specifically utilize 3,4-Difluorophenethyl acetate as a key intermediate or precursor have been identified in publicly accessible patents or industrial chemistry literature. The broader class of fluorinated compounds is critical in many industries, but the specific contribution of this acetate ester is not documented.

Contribution to Rational Design in Fluorinated Materials Science

The role of 3,4-Difluorophenethyl acetate in the rational design of fluorinated materials is not described in the current body of scientific work. While the introduction of fluorine atoms into materials can impart unique properties such as thermal stability and hydrophobicity, there are no studies that specifically link the use of 3,4-Difluorophenethyl acetate to the design or synthesis of advanced fluorinated materials.

Development of Novel Fluorinated Surfactants and Polymer Precursors

There is no evidence to suggest that 3,4-Difluorophenethyl acetate is currently used as a precursor for the development of novel fluorinated surfactants or polymers. The synthesis of such materials typically involves specific functional groups that can be polymerized or that can act as a hydrophilic or hydrophobic head/tail, and the structure of 3,4-Difluorophenethyl acetate does not immediately lend itself to these applications without significant, undocumented modification.

Environmental Fate and Degradation Mechanisms of Fluorinated Aryl Acetates

Hydrolytic Degradation Pathways Under Environmental Conditions

Hydrolysis is a primary abiotic degradation pathway for many esters in aqueous environments. The presence of fluorine atoms on the phenyl ring of 3,4-Difluorophenethyl acetate (B1210297) is expected to influence its hydrolytic stability. Generally, the hydrolysis of esters can be catalyzed by acids or bases.

Under typical environmental pH conditions (ranging from 5 to 9), both neutral and base-catalyzed hydrolysis can contribute to the degradation of aryl acetates. The electron-withdrawing nature of the fluorine atoms in the 3 and 4 positions of the phenyl ring can make the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This would theoretically increase the rate of hydrolysis compared to the non-fluorinated analogue, phenethyl acetate.

Studies on the hydrolysis of other fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. For instance, the introduction of fluorine atoms to ethyl esters was found to decrease their hydrolytic stability by up to two orders of magnitude as the number of fluorine atoms increased nih.gov. The hydrolysis of phenyl acetate is known to be base-catalyzed, and the presence of electron-withdrawing substituents generally enhances this process stanford.edunih.gov. Therefore, it is anticipated that 3,4-Difluorophenethyl acetate will primarily degrade via base-catalyzed hydrolysis under alkaline environmental conditions, yielding 3,4-difluorophenethyl alcohol and acetic acid.

Table 1: Predicted Hydrolytic Degradation Products of 3,4-Difluorophenethyl Acetate

| Precursor Compound | Degradation Pathway | Primary Products |

| 3,4-Difluorophenethyl acetate | Hydrolysis | 3,4-Difluorophenethyl alcohol, Acetic acid |

Photodegradation Processes and Their Mechanisms

Photodegradation, or photolysis, is another significant abiotic process that can lead to the transformation of organic compounds in the environment, driven by the absorption of light energy. Aromatic compounds, including aryl acetates, can absorb ultraviolet (UV) radiation from sunlight, which can initiate photochemical reactions.

The aromatic ring in 3,4-Difluorophenethyl acetate is a chromophore that can absorb UV light, leading to the excitation of the molecule. This excitation can result in several degradation pathways, including the cleavage of the ester bond (photohydrolysis) or reactions involving the aromatic ring. The presence of fluorine atoms can influence the photostability of the molecule.

Direct photolysis occurs when the molecule itself absorbs light, leading to its degradation. Indirect photolysis involves other substances present in the environment, known as photosensitizers (e.g., dissolved organic matter), which absorb light and then transfer the energy to the target compound, initiating its degradation. For aromatic esters, photodegradation can proceed through various mechanisms, including photo-oxidation and photoreduction mdpi.comresearchgate.net.

While specific quantum yields for the photodegradation of 3,4-Difluorophenethyl acetate are not documented, studies on other aromatic compounds show that photodegradation rates can be significant, particularly in sunlit surface waters researchgate.net. The degradation products would likely include 3,4-difluorophenethyl alcohol and potentially further transformation products arising from reactions of the aromatic ring.

Table 2: Potential Photodegradation Products of 3,4-Difluorophenethyl Acetate

| Precursor Compound | Degradation Pathway | Potential Products |

| 3,4-Difluorophenethyl acetate | Photolysis | 3,4-Difluorophenethyl alcohol, Acetic acid, Ring-hydroxylated derivatives |

Biodegradation Mechanisms and Microbial Interactions

The biodegradation of fluorinated aromatic compounds is a complex process due to the high strength of the carbon-fluorine (C-F) bond nih.gov. However, microorganisms have demonstrated the ability to metabolize a variety of organofluorine compounds. The ester linkage in 3,4-Difluorophenethyl acetate provides a potential site for initial enzymatic attack.

Microbial degradation of esters typically begins with hydrolysis by esterase enzymes, which would cleave 3,4-Difluorophenethyl acetate into 3,4-difluorophenethyl alcohol and acetic acid. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microorganisms. The fate of the resulting 3,4-difluorophenethyl alcohol would then depend on the metabolic capabilities of the present microbial communities.

The biodegradation of fluorinated aromatic rings often involves dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, eventually leading to the mineralization of the compound. While the C-F bond is generally stable, microbial defluorination can occur through various enzymatic mechanisms, often as a later step in the degradation pathway nih.gov. For instance, some bacteria are known to degrade fluorobenzoates, releasing fluoride (B91410) ions nih.gov.

The biodegradation of the non-fluorinated analogue, phenethyl alcohol, has been documented, and it can serve as a carbon and energy source for various microorganisms nih.gov. It is plausible that similar pathways could be involved in the degradation of 3,4-difluorophenethyl alcohol, although the fluorine substituents may slow down the enzymatic reactions.

Table 3: Potential Microbial Degradation Pathway of 3,4-Difluorophenethyl Acetate

| Step | Reaction | Enzyme Class (Putative) | Intermediate/Product |

| 1 | Ester Hydrolysis | Esterase | 3,4-Difluorophenethyl alcohol + Acetic acid |

| 2 | Alcohol Oxidation | Alcohol Dehydrogenase | 3,4-Difluorophenylacetaldehyde |

| 3 | Aldehyde Oxidation | Aldehyde Dehydrogenase | 3,4-Difluorophenylacetic acid |

| 4 | Aromatic Ring Hydroxylation | Dioxygenase | Dihydroxylated intermediates |

| 5 | Ring Cleavage | Dioxygenase | Aliphatic acids |

| 6 | Defluorination | Dehalogenase | Fluoride ions |

Assessment of Environmental Stability and Persistence of Fluorinated Acetates

The presence of the C-F bonds in 3,4-Difluorophenethyl acetate is expected to contribute to its environmental persistence compared to its non-fluorinated counterpart. Many fluorinated organic compounds are known for their high stability and resistance to degradation, leading to their classification as persistent organic pollutants (POPs) nih.gov. However, the ester linkage in 3,4-Difluorophenethyl acetate provides a point of vulnerability that is not present in fully fluorinated alkanes.

The rate of degradation and, consequently, the persistence will be highly dependent on environmental conditions. In aquatic environments with neutral to alkaline pH and sufficient sunlight, a combination of hydrolysis and photodegradation is likely to be the primary removal mechanism. In biologically active environments such as soil and sediment, microbial degradation will also play a role, although the rate may be limited by the recalcitrance of the fluorinated aromatic ring.

Table 4: Summary of Factors Influencing the Environmental Persistence of 3,4-Difluorophenethyl Acetate

| Factor | Influence on Persistence |

| pH | Higher pH likely decreases persistence due to enhanced base-catalyzed hydrolysis. |

| Sunlight Intensity | Higher sunlight intensity likely decreases persistence due to increased photodegradation. |

| Microbial Activity | Higher microbial activity may decrease persistence, though the fluorinated ring may be recalcitrant. |

| Temperature | Higher temperatures generally increase the rates of all degradation processes, decreasing persistence. |

| Presence of Photosensitizers | The presence of dissolved organic matter may increase photodegradation rates. |

Future Research Directions and Emerging Challenges in the Study of 3,4 Difluorophenethyl Acetate

Development of More Efficient and Sustainable Synthetic Methodologies

The industrial-scale production of 3,4-Difluorophenethyl acetate (B1210297) necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Current methodologies often rely on traditional batch processes which can be resource-intensive. Future research will likely focus on the adoption of green chemistry principles to overcome these limitations.

A promising avenue is the use of biocatalysis , particularly employing enzymes like lipases for esterification. Lipase-catalyzed synthesis offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. For instance, immobilized lipases, such as Novozym 435 from Candida antarctica, have proven effective in the synthesis of various esters, including those with fluorinated moieties. nih.gov The development of robust and recyclable enzyme systems tailored for the synthesis of 3,4-Difluorophenethyl acetate from 3,4-difluorophenylethanol and an acetyl source would represent a significant step towards a more sustainable manufacturing process. Research in this area could explore optimizing reaction conditions, enzyme immobilization techniques, and the use of more environmentally friendly solvents. nih.govmdpi.com

Furthermore, the implementation of continuous flow chemistry presents a powerful alternative to traditional batch synthesis. societechimiquedefrance.fr Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and optimization. societechimiquedefrance.fr The development of a continuous flow process for the synthesis of 3,4-Difluorophenethyl acetate could lead to higher yields, reduced reaction times, and minimized waste generation. rsc.org

The exploration of novel and greener fluorination techniques is also crucial. While direct fluorination of the aromatic ring can be challenging, research into more selective and safer fluorinating agents and catalytic systems will be beneficial for the synthesis of the 3,4-difluorophenylethanol precursor. rsc.orgdovepress.com

Data on Sustainable Synthetic Approaches for Esters:

| Synthetic Approach | Key Advantages | Potential for 3,4-Difluorophenethyl Acetate Synthesis |

| Biocatalysis (Lipases) | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. | High potential for a green synthesis route from 3,4-difluorophenylethanol. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency, automation, reduced waste. | Could enable a more efficient and scalable industrial production process. |

| Green Fluorination Methods | Safer reagents, improved selectivity, reduced environmental impact. | Important for the sustainable synthesis of the fluorinated precursors. |

Deeper Understanding of Structure-Reactivity Relationships in Fluorinated Systems

The presence of two fluorine atoms on the phenyl ring of 3,4-Difluorophenethyl acetate significantly influences its electronic properties and, consequently, its reactivity. A deeper understanding of these structure-reactivity relationships is essential for predicting the compound's behavior in various chemical transformations and for designing new applications.

Future research should focus on elucidating the impact of the 3,4-difluoro substitution pattern on the reactivity of the ester functional group. Studies on the hydrolysis rates of fluorinated esters have shown that fluorine substitution can significantly accelerate this process due to the electron-withdrawing nature of fluorine, which increases the electrophilicity of the carbonyl carbon. rsc.org Quantifying the hydrolysis kinetics of 3,4-Difluorophenethyl acetate under various pH conditions would provide valuable data for its stability and potential applications in environments where it may be exposed to moisture.

Furthermore, the reactivity of the benzylic position in the phenethyl moiety warrants investigation. The fluorine substituents can influence the stability of potential intermediates, such as radicals or carbocations, at the benzylic carbon, thereby affecting its susceptibility to oxidation or substitution reactions.

Systematic studies comparing the reactivity of 3,4-Difluorophenethyl acetate with its non-fluorinated and other regioisomeric difluorinated analogues would provide a comprehensive understanding of the electronic and steric effects of fluorine substitution.

Advancement of Computational Models for Complex Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the properties and reactivity of molecules like 3,4-Difluorophenethyl acetate at a molecular level. Advanced computational models can provide insights that are often difficult to obtain through experimental methods alone.

Future research in this area should aim to develop accurate and predictive models for various properties of 3,4-Difluorophenethyl acetate. This includes the calculation of its conformational preferences, vibrational frequencies, and electronic properties such as molecular electrostatic potential and frontier molecular orbital energies. Such calculations can help in understanding how the molecule interacts with other chemical species and its potential for use in materials science. researchgate.net

Moreover, computational models can be employed to study the reaction mechanisms of processes involving 3,4-Difluorophenethyl acetate. For example, DFT calculations can be used to model the transition states and reaction pathways of its synthesis and hydrolysis, providing a deeper understanding of the underlying kinetics and thermodynamics. researchgate.net This knowledge can be invaluable for optimizing reaction conditions and designing more efficient catalysts.

The development of quantitative structure-activity relationship (QSAR) models for fluorinated compounds is another important direction. By correlating computed molecular descriptors with experimentally observed properties, it may be possible to predict the biological activity or other functional properties of 3,4-Difluorophenethyl acetate and related compounds.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 3,4-Difluorophenethyl acetate requires the use of advanced analytical techniques that can provide real-time information.

In-situ reaction monitoring using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. scielo.org.cospectroscopyonline.com By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can gain a detailed picture of the reaction progress and identify transient species. scielo.org.coresearchgate.net This information is crucial for optimizing reaction conditions and ensuring process safety and efficiency. spectroscopyonline.com

19F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for the unambiguous identification of different fluorine environments. rsc.org Future studies could utilize advanced 19F NMR techniques to probe the structure and dynamics of 3,4-Difluorophenethyl acetate and to monitor its reactions with high precision.

Mass spectrometry (MS) , especially when coupled with chromatographic techniques, is indispensable for the identification and quantification of 3,4-Difluorophenethyl acetate and its potential byproducts. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the elucidation of unknown structures. Mechanistic studies can also benefit from the use of isotopic labeling in conjunction with MS analysis.

Exploration of Novel Applications in Emerging Technologies and Sustainable Chemistry

While the current applications of 3,4-Difluorophenethyl acetate are not extensively documented, its unique combination of a fluorinated aromatic ring and an ester functional group suggests potential for use in a variety of emerging technologies and sustainable chemistry applications.

In the field of agrochemicals , fluorinated compounds are widely used due to their enhanced biological activity and metabolic stability. ccspublishing.org.cnresearchgate.netresearchgate.netnih.govnbinno.com The 3,4-difluorophenyl moiety is a common structural motif in many pesticides. Future research could explore the potential of 3,4-Difluorophenethyl acetate as a precursor for new agrochemicals or as an active ingredient itself, for example, as an insect pheromone analogue. st-andrews.ac.ukresearchgate.net

The flavor and fragrance industry is another area where fluorinated compounds are beginning to be explored. st-andrews.ac.ukresearchgate.netmjspackaging.com While not yet common, the introduction of fluorine can subtly alter the organoleptic properties of a molecule. nih.gov Research into the olfactory properties of 3,4-Difluorophenethyl acetate could reveal novel scent profiles.

In materials science , the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. rsc.orgresearchgate.net 3,4-Difluorophenethyl acetate could serve as a monomer or a building block for the synthesis of novel fluorinated polymers or liquid crystals with unique properties. rsc.orgresearchgate.net

Finally, in the context of sustainable chemistry , 3,4-Difluorophenethyl acetate could be utilized as a versatile and more sustainable building block for the synthesis of more complex molecules. societechimiquedefrance.frrsc.org Its difluorinated phenyl ring can be a key component in the design of pharmaceuticals and other fine chemicals, where the fluorine atoms can modulate properties like lipophilicity and binding affinity. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3,4-difluorophenethyl acetate, and how can reaction conditions be controlled to minimize side products?

Synthesis typically involves multi-step processes, such as fluorination of phenethyl precursors followed by acetylation. Key steps include:

- Fluorination : Selective introduction of fluorine atoms at the 3,4-positions using fluorinating agents (e.g., DAST or Selectfluor), monitored by <sup>19</sup>F NMR to confirm regioselectivity .

- Acetylation : Reaction with acetic anhydride under controlled pH (e.g., pyridine as a catalyst) to avoid hydrolysis of the ester group. GC-MS or HPLC can track intermediate purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product. Yield optimization requires temperature control (e.g., –20°C for crystallization) .

Q. How can researchers validate the structural integrity of 3,4-difluorophenethyl acetate using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing structures. For example, analogous difluorophenyl acetates exhibit planar aromatic rings with dihedral angles <5° between fluorine and acetate groups .

Advanced Research Questions

Q. How can contradictory data from computational modeling and experimental results for 3,4-difluorophenethyl acetate’s reactivity be resolved?

Discrepancies often arise in:

- Electrophilic Reactivity : DFT calculations may predict higher electrophilicity at the 4-fluorine due to electron-withdrawing effects, but experimental bromination assays might show preferential reactivity at the 3-position. Resolve by:

- Conducting kinetic studies (e.g., competitive reactions with bromine) .

- Adjusting computational parameters (e.g., solvent effects in DFT models) .

- Thermodynamic Stability : Disagreements in melting points (e.g., reported mp 68–70°C vs. 72°C) may stem from impurities. Use DSC (Differential Scanning Calorimetry) to compare purity-adjusted samples .

Q. What methodologies are recommended for studying the bioactivity of 3,4-difluorophenethyl acetate in enzyme inhibition assays?

Q. How can researchers address challenges in scaling up 3,4-difluorophenethyl acetate synthesis while maintaining stereochemical fidelity?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for fluorination steps, reducing side reactions .

- Catalytic Optimization : Use immobilized catalysts (e.g., Pd/C for hydrogenolysis) to enhance recyclability and reduce metal contamination .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of 3,4-difluorophenethyl acetate?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., EC50 determination) using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints caused by solvent artifacts.

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC50 values) to identify consensus trends .

Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted in structural reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.